molecular formula C5H5ClN2O B1613014 1-Methyl-1H-Imidazole-2-Carbonyl Chloride CAS No. 62366-45-4

1-Methyl-1H-Imidazole-2-Carbonyl Chloride

Cat. No. B1613014
CAS RN: 62366-45-4
M. Wt: 144.56 g/mol
InChI Key: FYAOUFIFNWYZQR-UHFFFAOYSA-N
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Description

1-Methyl-1H-Imidazole-2-Carbonyl Chloride is a chemical compound with the molecular formula C5H5ClN2O . It belongs to the class of organic compounds known as N-substituted imidazoles, which are heterocyclic compounds containing an imidazole ring substituted at position 1 .


Molecular Structure Analysis

The molecular structure of 1-Methyl-1H-Imidazole-2-Carbonyl Chloride can be represented by the InChI key FYAOUFIFNWYZQR-UHFFFAOYSA-N . The structure determination can be supported by powder X-ray diffraction .


Physical And Chemical Properties Analysis

1-Methyl-1H-Imidazole-2-Carbonyl Chloride is a solid compound . Its molecular weight is 144.559 .

Scientific Research Applications

Carbonyl Group Masking and Reproduction

1-Methyl-1H-Imidazole-2-Carbonyl Chloride is involved in the functional masking of carbonyl groups. 1-Methyl-2-(1′-hydroxyalkyl)-1H-imidazoles, derived from this compound, act as a new type of masked form for carbonyl groups, surviving under various severe conditions. The corresponding carbonyl compounds can be easily reproduced using a process involving quarternization and aqueous basic treatment (Ohta, Hayakawa, Nishimura, & Okamoto, 1984).

Generation of Reactive Acyl Species

1-Methyl-1H-Imidazole-2-Carbonyl Chloride plays a role in generating reactive acyl species, particularly from stable 1-methyl-2-acyl-1H-imidazoles. This generation facilitates the production of various acylated compounds under conditions that promote C-C bond fission (Ohta, Hayakawa, & Okamoto, 1985).

Application in Ionic Liquid Catalysis

This chemical is used in the preparation of acidic ionic liquids, such as 1-methyl-3-(2-(sulfooxy)ethyl)-1H-imidazol-3-ium chloride, which serve as catalysts in one-pot synthesis reactions, particularly for dihydropyrimidinones under solvent-free conditions (Sajjadifar, Nezhad, & Darvishi, 2013).

Synthesis of Imidazole Derivatives

It is used in the synthesis of (1-methyl-1H-imidazol-2-yl)methanol derivatives, which are convertible into carbonyl compounds. These systems can act as masked forms of the carbonyl group and as synthons (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).

In Magnetic Nanoparticle Supported Ionic Liquids

This compound is utilized in the development of magnetic nanoparticle-supported ionic liquids, serving as catalysts for the synthesis of substituted imidazoles, offering advantages like avoiding harmful catalysts and high yields (Safari & Zarnegar, 2013).

Safety and Hazards

This compound is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It’s classified as Aquatic Acute 1, Eye Irritant 2, Skin Irritant 2, and Skin Sensitizer 1 .

Future Directions

The future research directions for 1-Methyl-1H-Imidazole-2-Carbonyl Chloride and other imidazole derivatives include the development of novel methods for the regiocontrolled synthesis of substituted imidazoles due to their wide range of applications in pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .

properties

IUPAC Name

1-methylimidazole-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c1-8-3-2-7-5(8)4(6)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYAOUFIFNWYZQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00627296
Record name 1-Methyl-1H-imidazole-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1H-Imidazole-2-Carbonyl Chloride

CAS RN

62366-45-4
Record name 1-Methyl-1H-imidazole-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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